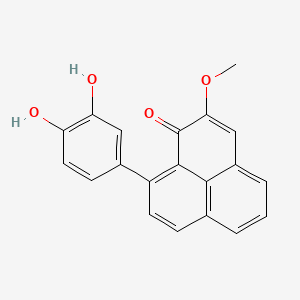
3,4-Dihydroxy-2-O-methylanigorufone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-2-O-methylanigorufone is a natural product with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . It is primarily used in life sciences research and has been identified in the rhizomes of Musa acuminata . This compound is known for its potential biological activities and is often utilized in various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-2-O-methylanigorufone involves several steps, typically starting from simpler phenolic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Common reagents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
3,4-Dihydroxy-2-O-methylanigorufone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3,4-Dihydroxy-2-O-methylanigorufone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydroxy-2-O-methylanigorufone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but its antioxidant properties are a key area of interest .
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzoic acid: Another phenolic compound with antioxidant properties.
2-Methoxy-4-vinylphenol: Known for its biological activities and used in similar research contexts.
Uniqueness
3,4-Dihydroxy-2-O-methylanigorufone is unique due to its specific structure, which includes both dihydroxy and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activities .
特性
分子式 |
C20H14O4 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one |
InChI |
InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3 |
InChIキー |
SBGZHCKQMDLHHL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


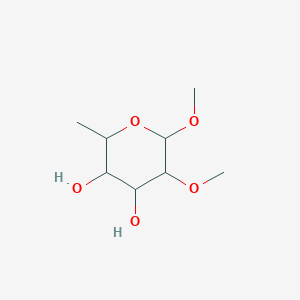
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
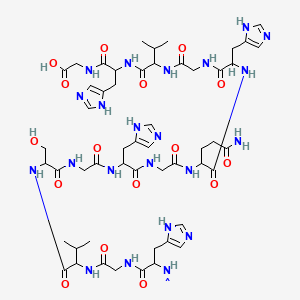
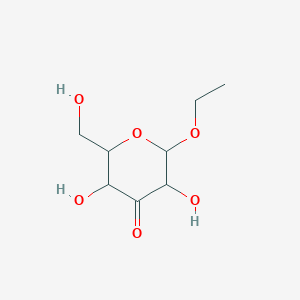

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
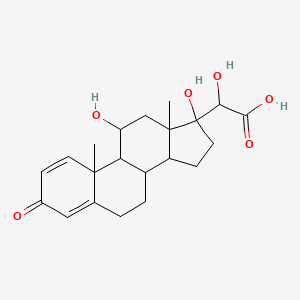
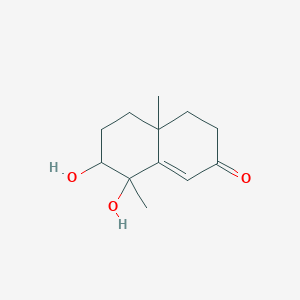
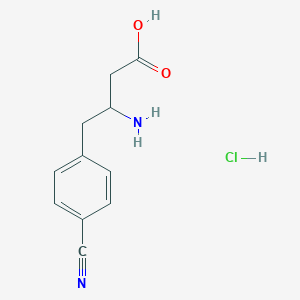

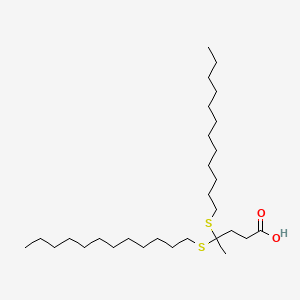
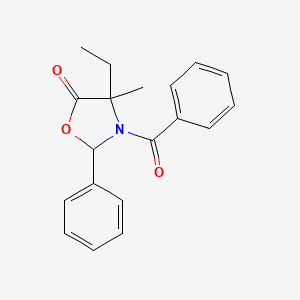
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
